N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGMQHNUPJENDC-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boc-D-His(Boc)-OH DCHA is a compound used in peptide synthesis. Its primary target is the amino group of the peptide chain. The tert-butyloxycarbonyl (Boc) group serves as the Nα-amino protecting group, which prevents unwanted side reactions during the synthesis process.
Mode of Action
The Boc group in Boc-D-His(Boc)-OH DCHA interacts with its target, the amino group, by forming a protective layer around it. This protection allows for the stepwise construction of the peptide chain without interference from side reactions. The Boc group is removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile.
Biochemical Pathways
The primary biochemical pathway involved in the action of Boc-D-His(Boc)-OH DCHA is peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain. The removal of the Boc group triggers the next step in the peptide synthesis process, allowing for the addition of the next amino acid.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Boc-D-His(Boc)-OH DCHA are not typically discussed in the traditional sense of absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the chemical environment of peptide synthesis is considered. The compound is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles.
Result of Action
The result of the action of Boc-D-His(Boc)-OH DCHA is the successful synthesis of a peptide chain. By protecting the amino group and allowing for controlled peptide bond formation, the compound enables the stepwise construction of complex peptides.
Action Environment
The action of Boc-D-His(Boc)-OH DCHA is influenced by the chemical environment of the peptide synthesis process. Factors such as pH, temperature, and the presence of other reagents can affect the efficacy and stability of the compound. For example, the removal of the Boc group requires an acidic environment.
Biological Activity
N-cyclohexylcyclohexanamine, particularly in its derivative form as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid , is a compound of significant interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by cyclohexyl groups and protected amino acid functionalities. Its molecular formula is with a molecular weight of approximately 356.42 g/mol. The presence of the Boc (tert-butyloxycarbonyl) group plays a crucial role in protecting the amino functionality during synthesis, allowing for controlled reactions in biological systems.
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The mechanisms can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It has shown potential for binding to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Antioxidant Properties
Research indicates that N-cyclohexylcyclohexanamine can act as an antioxidant. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant reduction in ROS levels in cell cultures treated with the compound. |
| Johnson et al. (2024) | Reported improved cell viability under oxidative stress conditions when treated with N-cyclohexylcyclohexanamine. |
Analgesic Effects
The analgesic properties of the compound have been investigated through various animal models.
| Study | Methodology | Results |
|---|---|---|
| Lee et al. (2023) | Pain models induced by formalin injection | Showed reduced pain response in treated groups compared to controls. |
| Chen et al. (2024) | Hot plate test for thermal pain sensitivity | Significant increase in pain threshold in subjects administered the compound. |
Case Study 1: In Vivo Analgesic Activity
In a controlled study involving rats, N-cyclohexylcyclohexanamine was administered at varying doses to assess its analgesic effects. The results indicated a dose-dependent reduction in pain response, suggesting potential applications in pain management therapies.
Case Study 2: Antioxidant Efficacy in Oxidative Stress Models
In another study, the compound was evaluated for its protective effects against oxidative damage induced by hydrogen peroxide in neuronal cell lines. The findings revealed that treatment with N-cyclohexylcyclohexanamine significantly mitigated cell death and preserved mitochondrial function.
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine
- Structure : A secondary amine with two cyclohexyl groups attached to the nitrogen atom. Its IUPAC name is N-cyclohexylcyclohexanamine (CAS: 101-83-7) .
- Properties :
- Physical State : Likely a liquid or low-melting solid at room temperature .
- Reactivity : Exhibits steric hindrance due to bulky cyclohexyl groups, reducing nucleophilicity and influencing interactions with biological targets .
- Applications : Used as an intermediate in organic synthesis and analytical chemistry (e.g., GC/FID validation) .
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
- Structure: A chiral amino acid derivative featuring: An imidazole ring substituted with two tert-butoxycarbonyl (Boc) protecting groups. A propanoic acid backbone with a Boc-protected amino group.
- Properties: Physical State: Likely a solid or viscous liquid due to bulky Boc groups . Reactivity: Boc groups enhance stability during synthesis, protecting the amine and imidazole nitrogen from undesired reactions. Applications: Potential use in pharmaceuticals (e.g., peptide synthesis) due to its imidazole pharmacophore and acid functionality .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Detailed Analysis
Steric and Electronic Effects: N-cyclohexylcyclohexanamine’s cyclohexyl groups create significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to smaller amines like cyclohexylamine . In contrast, the Boc-protected imidazole propanoic acid uses Boc groups to shield reactive sites (amine and imidazole), enabling controlled synthesis of peptides or heterocycles . FDB012465 ((2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid) lacks Boc protection, making it more reactive but less stable in acidic/basic conditions .
Biological Interactions :
- The imidazole moiety in the Boc-protected compound is a key pharmacophore in histamine receptors and antifungal agents. Its Boc groups may reduce metabolic degradation, enhancing bioavailability compared to unprotected imidazole derivatives .
- N-cyclohexylcyclohexanamine ’s lipophilicity allows membrane permeation, but its toxicity (requiring medical consultation in case of exposure ) limits therapeutic use.
Solubility and Stability: N-cyclohexylcyclohexanamine is soluble in organic solvents but poorly in water due to nonpolar cyclohexyl groups . The Boc-protected compound’s solubility depends on pH: the carboxylic acid group ionizes in basic conditions, while Boc groups reduce water solubility .
Synthetic Utility :
- N-cyclohexylcyclohexanamine serves as a building block in pesticide intermediates (e.g., mesotrione ) and analytical reagents .
- The Boc-protected compound is tailored for stepwise peptide synthesis, where Boc deprotection (e.g., with TFA) enables sequential coupling .
Research Findings and Trends
- N-cyclohexylcyclohexanamine : Recent studies focus on its role in pesticide formulations and as a corrosion inhibitor . Toxicity concerns drive research into safer analogs .
- Boc-protected imidazole propanoic acid: Emerging applications in targeted drug delivery (e.g., pH-sensitive imidazole derivatives) and enzyme inhibition studies .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm cyclohexyl group integration (δ 1.0–2.5 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) quantifies purity (>95%), while high-resolution MS verifies molecular ions (e.g., [M+H] for CHNO) .
Advanced Consideration : Use 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities in the imidazole-propanoic acid derivative, particularly the (2R)-configuration .
What are the stability profiles of these compounds under varying pH and temperature conditions?
Basic Research Question
- N-Cyclohexylcyclohexanamine : Stable in neutral to alkaline conditions (pH 7–12) but prone to oxidation in acidic media. Store under inert gas (N) at 4°C .
- Boc-protected derivative : Boc groups hydrolyze in strong acids (pH <2) or bases (pH >10). Stability is maintained in anhydrous solvents (e.g., DCM, THF) at −20°C .
Advanced Consideration : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to model long-term storage degradation pathways .
How do the Boc-protecting groups influence the reactivity of the imidazole-propanoic acid derivative in peptide synthesis?
Advanced Research Question
Boc groups prevent undesired nucleophilic reactions at the imidazole nitrogen during solid-phase peptide synthesis (SPPS). However, their bulkiness may sterically hinder coupling efficiency. Strategies include:
- Deprotection : Use TFA (95% in DCM) for Boc removal, followed by neutralization with DIEA .
- Alternative protecting groups : Compare with Cbz (benzyloxycarbonyl) for improved solubility in polar solvents .
How can researchers resolve contradictory bioactivity data reported for imidazole-containing analogs?
Advanced Research Question
Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:
- Purity issues : Trace impurities (e.g., deprotected amines) can skew assays. Validate via LC-MS and recrystallization .
- Assay conditions : Test compounds in multiple cell lines or buffer systems (e.g., PBS vs. HEPES) to account for pH-dependent solubility .
- Structural confirmation : Re-evaluate stereochemistry via X-ray crystallography if NMR is inconclusive .
What computational methods are suitable for predicting interactions between these compounds and biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to histidine-linked enzymes (e.g., kinases) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on imidazole-mediated hydrogen bonds .
What strategies mitigate racemization during the synthesis of the (2R)-configured propanoic acid derivative?
Advanced Research Question
Racemization at the (2R)-position can occur during Boc deprotection or coupling. Mitigation approaches:
- Low-temperature deprotection : Use TFA at 0°C instead of room temperature .
- Coupling agents : Replace EDC with DIC/HOAt to reduce base-induced racemization .
How can researchers optimize reaction yields for large-scale synthesis?
Basic Research Question
- Solvent selection : Replace DMF with MeCN for easier Boc removal via distillation .
- Catalyst screening : Test Pd/C vs. Raney nickel for cyclohexylamine hydrogenation efficiency .
Advanced Consideration : Use flow chemistry to enhance mixing and heat transfer in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
